molecular formula C15H18O2 B14633370 3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one CAS No. 55488-88-5

3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one

Cat. No.: B14633370
CAS No.: 55488-88-5
M. Wt: 230.30 g/mol
InChI Key: BDAVSOPCHJFWCL-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one is a chemical compound known for its unique structure and properties. It is a cyclohexenone derivative with phenoxy and trimethyl substituents, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the phenoxy group onto the cyclohexenone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenoxy or cyclohexenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxy or cyclohexenone derivatives.

Scientific Research Applications

3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The trimethyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethyl-2-phenoxycyclohex-2-en-1-one is unique due to its phenoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55488-88-5

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3,5,5-trimethyl-2-phenoxycyclohex-2-en-1-one

InChI

InChI=1S/C15H18O2/c1-11-9-15(2,3)10-13(16)14(11)17-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI Key

BDAVSOPCHJFWCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)OC2=CC=CC=C2

Origin of Product

United States

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